3-(1-Isopropyl-1h-pyrazol-4-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-4-3-5-12(13)6-10/h3-9H,13H2,1-2H3 |
InChI Key |
OPJNLTWJNDCCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Isopropyl 1h Pyrazol 4 Yl Aniline
Retrosynthetic Analysis of 3-(1-Isopropyl-1H-pyrazol-4-yl)aniline
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond formations and the corresponding precursor fragments required for the synthesis.
Disconnection Strategies for Pyrazole-Aniline Linkage
The most logical retrosynthetic disconnection for this compound is the carbon-carbon bond between the C4 position of the pyrazole (B372694) ring and the C3 position of the aniline (B41778) ring. This bond is typically formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This strategy is widely employed for the formation of biaryl systems due to its reliability and functional group tolerance.
This disconnection leads to two primary synthetic routes depending on the functional groups placed on the precursor fragments:
Route A: Involves the coupling of a pyrazole-containing organoboron compound with a halogenated aniline derivative.
Route B: Involves the coupling of a halogenated pyrazole with an aniline-containing organoboron compound.
An alternative strategy involves forming the aniline functionality in the final step. This approach would begin with the coupling of a functionalized pyrazole with a nitrophenyl derivative, followed by the chemical reduction of the nitro group to an amine.
Identification of Key Precursor Fragments
Based on the disconnection strategies, several key precursor fragments can be identified. The choice of precursors is often dictated by their commercial availability, stability, and reactivity in the planned synthetic steps.
For a Suzuki-Miyaura cross-coupling approach, the following precursors are essential:
| Precursor Type | Example Fragment 1 | Example Fragment 2 |
| Boronic Acid / Ester | (1-Isopropyl-1H-pyrazol-4-yl)boronic acid | (3-Aminophenyl)boronic acid |
| Halide | 3-Bromoaniline or 3-Iodoaniline (B1194756) | 4-Bromo-1-isopropyl-1H-pyrazole |
| Nitro-substituted Halide | 1-Bromo-3-nitrobenzene | N/A |
If the synthesis proceeds through a nitro-substituted intermediate, a key precursor would be 1-isopropyl-4-(3-nitrophenyl)-1H-pyrazole, which would then be reduced to the target aniline. The synthesis of this intermediate would itself rely on the coupling of fragments like (1-isopropyl-1H-pyrazol-4-yl)boronic acid and 1-bromo-3-nitrobenzene.
Synthesis of the 1-Isopropyl-1H-pyrazole Moiety
Cyclocondensation Reactions for Pyrazole Ring Formation
These reactions involve the formation of the five-membered pyrazole ring from acyclic precursors. The general principle is the reaction of a hydrazine (B178648) derivative with a compound containing a 1,3-dielectrophilic carbon backbone.
The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method that involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester). chemhelpasap.comjk-sci.comslideshare.net To synthesize the 1-isopropyl-1H-pyrazole moiety, isopropylhydrazine is used as the hydrazine component. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comslideshare.net
The substitution pattern on the final pyrazole is determined by the structure of the 1,3-dicarbonyl precursor.
Table of 1,3-Dicarbonyl Precursors and Resulting Pyrazoles:
| 1,3-Dicarbonyl Precursor | Reactant | Resulting Pyrazole Moiety |
|---|---|---|
| Malondialdehyde | Isopropylhydrazine | 1-Isopropyl-1H-pyrazole |
| 1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent) | Isopropylhydrazine | 1-Isopropyl-1H-pyrazole |
| 3-Oxobutanal | Isopropylhydrazine | 1-Isopropyl-5-methyl-1H-pyrazole |
To obtain the specific 4-substituted pyrazole needed for cross-coupling, a precursor like 1-isopropyl-1H-pyrazole can be synthesized and then halogenated at the C4 position.
An alternative and versatile method for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones or enals. nih.govbeilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, which forms a hydrazone intermediate that subsequently cyclizes. beilstein-journals.orgresearchgate.net The resulting pyrazoline is then oxidized to the aromatic pyrazole. nih.gov
The selection of the α,β-unsaturated precursor dictates the substitution pattern of the resulting pyrazole.
Table of α,β-Unsaturated Precursors and Resulting Pyrazoles:
| α,β-Unsaturated Precursor | Reactant | Intermediate | Final Pyrazole Moiety |
|---|---|---|---|
| Acrolein | Isopropylhydrazine | 1-Isopropylpyrazoline | 1-Isopropyl-1H-pyrazole |
| 3-Buten-2-one (Methyl vinyl ketone) | Isopropylhydrazine | 1-Isopropyl-5-methylpyrazoline | 1-Isopropyl-5-methyl-1H-pyrazole |
This method provides a robust pathway to various substituted pyrazoles that can be further functionalized for subsequent coupling reactions to complete the synthesis of the target molecule.
1,3-Dipolar Cycloaddition Strategies for Pyrazole Construction
One of the most powerful and direct methods for constructing the pyrazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkyne or alkene, to form a five-membered heterocyclic ring.
The reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a well-established and atom-economical route to pyrazoles. rsc.orgrsc.org This method can proceed under thermal conditions without the need for a catalyst, making it a "green" synthetic approach. rsc.orgresearchgate.net The reaction of an appropriately substituted diazo compound with an alkyne bearing a functional group suitable for later conversion into the aniline moiety would be a viable pathway.
Diazo compounds, particularly those stabilized by an adjacent electron-withdrawing group, are stable and can be handled safely. rsc.org The cycloaddition of these diazo compounds to alkynes often proceeds with high yields, and in some cases, under solvent-free conditions, simplifying product purification. rsc.orgresearchgate.net For instance, the reaction of α-diazocarbonyl substrates with alkynes can be achieved by simple heating, affording pyrazole products in high purity. rsc.orgresearchgate.net The regioselectivity of the addition, which dictates the substitution pattern on the final pyrazole ring, is a critical consideration in this synthesis. wikipedia.orgrsc.org
Table 1: Examples of Catalyst-Free 1,3-Dipolar Cycloaddition of Diazo Compounds
| Diazo Compound Substrate | Alkyne Substrate | Conditions | Yield |
|---|---|---|---|
| α-diazocarbonyl | Electron-poor alkynes | Heating, solvent-free | High |
| Diazo(phenyl)methane | trans-diethyl glutaconate | N/A | High |
Data compiled from multiple sources illustrating general reaction outcomes. rsc.orgresearchgate.netwikipedia.org
Nitrilimines are another class of 1,3-dipoles extensively used for the synthesis of pyrazole derivatives. mdpi.comnih.gov These reactive intermediates are typically generated in situ from the corresponding hydrazonyl halides by treatment with a base. nih.govacs.org Once formed, the nitrilimine rapidly undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne, to yield the pyrazole ring. rsc.org
This method offers a high degree of flexibility, as the substituents on both the hydrazonyl halide and the alkyne can be varied to produce a wide range of substituted pyrazoles. The reactions are often highly regioselective, a feature that has been explored through mechanistic studies using Molecular Electron Density Theory (MEDT). mdpi.commdpi.com This theoretical framework helps in understanding and predicting the observed regiochemical outcomes of the cycloaddition. mdpi.com For example, the reaction of nitrilimines with allenoates has been shown to produce spirobidihydropyrazoles with excellent diastereoselectivity. acs.org
Multi-Component Reactions (MCRs) for Pyrazole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have emerged as a highly efficient strategy for synthesizing complex molecules like pyrazoles. beilstein-journals.orgmdpi.comrsc.org These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity from simple starting materials. mdpi.comacs.org
Several MCRs have been developed for pyrazole synthesis. A common approach involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a precursor), and another component such as an aldehyde. beilstein-journals.org For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)3] to produce pyrazole-4-carboxylates. beilstein-journals.org Similarly, copper-catalyzed three-component reactions of enaminones, hydrazine, and aryl halides have been used to synthesize 1,3-substituted pyrazoles. nih.govbeilstein-journals.org
Table 2: Selected Multi-Component Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product Type |
|---|---|---|
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles |
| Enaminones, hydrazine, aryl halides | Copper catalyst | 1,3-substituted pyrazoles |
| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, room temp. | Pyrazole-linked thiazoles |
This table summarizes various MCR strategies for pyrazole ring construction. nih.govbeilstein-journals.orgacs.orgnih.gov
Regioselectivity Control in Pyrazole Annulation
The reaction of unsymmetrical reagents, such as a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, can potentially lead to the formation of two regioisomeric pyrazoles. Therefore, controlling the regioselectivity of the cyclization is a crucial aspect of pyrazole synthesis. acs.org
Several strategies have been developed to achieve high regioselectivity. In 1,3-dipolar cycloadditions, the regiochemical outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. wikipedia.orgrsc.org Computational studies, such as DFT calculations, can be employed to predict the most stable regioisomer, which often correlates with the experimentally observed product. rsc.org In condensation reactions, the difference in reactivity between the two electrophilic centers of the 1,3-dicarbonyl compound can be exploited. For instance, using α,β-unsaturated ketones instead of 1,3-dicarbonyls can overcome limitations in regioselectivity. beilstein-journals.org Furthermore, the choice of catalyst and reaction conditions can significantly influence the regiochemical outcome of the reaction. nih.gov
Synthesis of the m-Substituted Aniline Moiety
The synthesis of the 3-substituted aniline fragment of the target molecule typically relies on established methods of aromatic chemistry. The most common and direct approach involves the introduction of a nitro group onto an aromatic ring, followed by its reduction to an amino group.
The standard protocol for introducing a nitro group onto an aromatic ring is electrophilic aromatic substitution using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). chemistrysteps.com For the synthesis of a meta-substituted aniline, one would start with a benzene (B151609) derivative that already contains a meta-directing group. Alternatively, if starting from a precursor that will become the pyrazole moiety, the directing effects of that substituent must be considered.
Once the nitro group is in the desired position, it can be readily reduced to the corresponding aniline. A variety of reducing agents can accomplish this transformation effectively. chemistrysteps.com Classical methods include the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl). chemistrysteps.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also a very common and clean method for this reduction. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Alternative Routes to m-Functionalized Aniline Derivatives
The synthesis of meta-substituted anilines, such as the core of this compound, presents a unique challenge due to the ortho- and para-directing nature of the amino group. While direct functionalization often requires protecting groups or specialized directing groups, alternative strategies focus on constructing the aromatic ring itself to install the desired substitution pattern. One such powerful method is benzannulation via multi-component reactions.
A notable approach involves a one-pot, three-component synthesis starting from heterocycle-substituted 1,3-diketones. beilstein-journals.org This method builds the m-hetarylaniline core through a benzannulative condensation of acyclic precursors. The electron-withdrawing character of the heterocyclic substituent on the 1,3-diketone is crucial for the reaction's success. beilstein-journals.org This strategy circumvents the challenges of direct C-H functionalization on a pre-existing aniline ring and allows for the creation of structurally diverse anilines, including sterically hindered variants. beilstein-journals.org
Direct Coupling Methodologies for Pyrazole-Aniline Linkage
Directly forming the bond between the pyrazole and aniline rings is a primary strategy for synthesizing the target compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance.
Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination Variants)
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds via palladium catalysis. wikipedia.orgacsgcipr.org This reaction couples an amine with an aryl halide or sulfonate. In the context of synthesizing this compound, this could involve reacting 3-bromo- (B131339) or 3-iodoaniline with 1-isopropyl-1H-pyrazole, or conversely, coupling aniline with 4-bromo- or 4-iodo-1-isopropyl-1H-pyrazole.
The success of this transformation heavily relies on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org Modern iterations of this reaction utilize sterically hindered and electron-rich biaryl phosphine (B1218219) ligands, such as tBuBrettPhos, which have been shown to be effective for the amination of bromoimidazoles and bromopyrazoles. mit.eduacs.org These advanced catalyst systems often operate under mild conditions and allow for the coupling of a broad scope of substrates. mit.edunih.gov The development of palladium pre-catalysts has further enhanced the reliability and user-friendliness of these reactions, making them highly applicable in pharmaceutical and materials chemistry. mit.eduacs.org
Table 1: Key Components in Palladium-Catalyzed Pyrazole-Aniline C-N Coupling
| Component | Function / Examples | Rationale |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Ligand | tBuBrettPhos, RuPhos, BINAP, DPPF | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. Choice is critical for reaction efficiency. wikipedia.orgacs.org |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine coupling partner to facilitate its coordination to the palladium complex. libretexts.org |
| Solvent | Toluene (B28343), Dioxane, THF | Non-polar aprotic solvents are typically used to facilitate the reaction. |
| Coupling Partners | 4-Bromo-1-isopropyl-1H-pyrazole + Aniline OR 1-Isopropyl-1H-pyrazole + 3-Bromoaniline | The specific reactants chosen to form the target C-N bond. |
Copper-Mediated C-N Coupling Reactions (e.g., Ullmann-Type Aminations)
Copper-mediated C-N coupling, commonly known as the Ullmann condensation or Ullmann-type reaction, is a cost-effective alternative to palladium-catalyzed methods. tcichemicals.com Historically, these reactions required harsh conditions, but the development of ligand-promoted systems has enabled them to proceed at much lower temperatures with a broader substrate scope. acs.org
For the synthesis of pyrazolyl-aniline structures, a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) is used as the catalyst. researchgate.netnih.gov The addition of a ligand is often crucial for achieving high yields. Bidentate ligands such as amino acids (e.g., L-proline, N,N-dimethylglycine) or diamines have proven particularly effective in promoting these couplings. acs.orgresearchgate.net These ligands accelerate the reaction, allowing for the N-arylation of various heterocycles, including pyrazoles, with aryl halides. researchgate.net The use of weaker bases, such as sodium silanolate (NaOTMS), can be beneficial when coupling base-sensitive heteroarenes like pyrazoles, preventing decomposition of the starting material. tcichemicals.com
Metal-Free Approaches for Aromatic Amination
While transition metal catalysis dominates C-N bond formation, metal-free alternatives are an area of growing interest due to concerns about cost and metal contamination in final products. One such approach is electrophilic amination, which provides a conceptually different pathway to nitrogen incorporation. sci-hub.ru
A notable method involves the use of oxaziridines, which can act as electrophilic nitrogen sources. organic-chemistry.org For instance, a diethylketomalonate-derived oxaziridine (B8769555) can aminate primary aromatic amines to afford N-Boc protected hydrazines in good yields. sci-hub.ruorganic-chemistry.org While not a direct coupling to form the target aniline, this strategy is part of a broader class of metal-free reactions that can generate complex nitrogen-containing molecules. Another strategy involves radical C-H amination, where a C-H bond on one aromatic ring is functionalized directly with an amine source from another, often under oxidative conditions, though this can present challenges with regioselectivity. rsc.org
Functional Group Interconversion Strategies in the Synthesis of this compound
An alternative to direct coupling involves forming the pyrazole-aryl bond first and subsequently converting a functional group on the aryl ring into the desired aniline moiety. This approach is particularly useful when the precursor containing the latent amino group is more readily accessible or more stable under the coupling conditions.
Reductions of Nitro and Nitrile Precursors to the Aniline Moiety
The reduction of an aromatic nitro group is one of the most reliable and widely used methods for preparing anilines. wikipedia.org In this strategy, a precursor such as 4-(3-nitrophenyl)-1-isopropyl-1H-pyrazole would be synthesized first, followed by the reduction of the nitro group. This transformation can be achieved using a wide variety of reagents and conditions, offering flexibility to accommodate other functional groups within the molecule. youtube.comorganic-chemistry.org
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method. wikipedia.orgyoutube.com
Metal/Acid Systems: Classic methods such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are robust, inexpensive, and widely used on an industrial scale. wikipedia.orgyoutube.com
Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Raney nickel or an iron-based catalyst) can serve as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment. organic-chemistry.orgresearchgate.net
Other Reducing Agents: Tin(II) chloride (SnCl₂) is another common stoichiometric reductant for this purpose. researchgate.net
The choice of method depends on factors like substrate tolerance, scale, and desired reaction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid systems are valued for their low cost. youtube.comresearchgate.net
Similarly, an aryl nitrile group can be reduced to a primary amine, typically through catalytic hydrogenation (e.g., using a rhodium or nickel catalyst) or with chemical hydrides like lithium aluminum hydride (LiAlH₄). This provides another route from a stable precursor to the final aniline product.
Table 2: Comparison of Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂ / Pd-C | H₂ gas (1 atm or higher), Alcohol solvent | High yield, clean byproducts (H₂O), catalyst can be recycled. youtube.com | Requires specialized hydrogenation equipment; catalyst can be expensive. |
| Fe / HCl | Reflux in aqueous acid | Inexpensive, reliable, widely applicable. wikipedia.orgyoutube.com | Strongly acidic conditions, workup can be cumbersome. |
| SnCl₂ / HCl | Alcohol solvent, often heated | Effective and common laboratory method. researchgate.net | Stoichiometric amounts of tin salts are produced as waste. |
| Hydrazine / Raney Ni | Alcohol solvent, 40-50 °C | Avoids high-pressure H₂ gas, proceeds smoothly. researchgate.net | Hydrazine is toxic; Raney Ni is pyrophoric. |
Transformations on Pre-Functionalized Pyrazole Intermediates
A prevalent and versatile strategy for the synthesis of this compound involves the construction of the pyrazole core first, followed by the introduction of the 3-aminophenyl group at the C4-position. This approach relies on the use of pre-functionalized pyrazole intermediates, such as 1-isopropyl-4-halopyrazoles or 1-isopropyl-4-nitropyrazole.
One of the most effective methods for forging the crucial carbon-carbon bond is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halo-pyrazole with an appropriate aminophenylboronic acid derivative. For instance, 1-isopropyl-4-bromopyrazole can be coupled with 3-aminophenylboronic acid or its pinacol (B44631) ester under palladium catalysis to yield the target aniline. Various catalyst systems, often employing bulky phosphine ligands like XPhos, have been shown to be effective for the coupling of challenging heterocyclic substrates. nih.govresearchgate.net
Alternatively, a Buchwald-Hartwig amination reaction can be employed to form the carbon-nitrogen bond directly. This would involve the reaction of a 1-isopropyl-4-halopyrazole with aniline or a protected aniline derivative. Palladium catalysts, again in conjunction with specialized phosphine ligands, are crucial for facilitating this transformation. Studies on the amination of 4-halopyrazoles have demonstrated the feasibility of this approach, although reaction conditions often require careful optimization to achieve high yields. nih.govacs.org
Another synthetic route proceeds via a nitrated intermediate. The synthesis of 1-isopropyl-4-nitro-1H-pyrazole can be achieved through methods such as the Mitsunobu reaction between 4-nitropyrazole and isopropanol. chemicalbook.comresearchgate.net Subsequent reduction of the nitro group to an amine is a well-established transformation, typically accomplished using reducing agents like tin(II) chloride, catalytic hydrogenation, or iron in acidic media. This pathway offers an alternative to cross-coupling methods for introducing the aniline functionality.
The choice of pre-functionalized intermediate and the subsequent transformation strategy can be influenced by factors such as the availability of starting materials, desired functional group tolerance, and scalability of the reaction.
Modern and Sustainable Approaches in the Synthesis of this compound
In recent years, the synthesis of complex molecules like this compound has been increasingly influenced by the principles of modern and sustainable chemistry. These approaches aim to enhance reaction efficiency, safety, and environmental compatibility.
Application of Flow Chemistry Techniques
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of N-aryl pyrazoles. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.
For the synthesis of this compound, flow chemistry can be particularly beneficial for the key cross-coupling steps. Continuous-flow Suzuki-Miyaura reactions have been developed for the synthesis of various biaryl compounds, including those with heterocyclic cores. mdpi.comnsf.gov These systems often utilize packed-bed reactors containing a heterogeneous palladium catalyst, which simplifies product purification and catalyst recycling. The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry an attractive option for the large-scale production of this and related compounds.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals. For the synthesis of this compound, several green chemistry strategies can be implemented.
The use of greener solvents is a key aspect of sustainable synthesis. For Suzuki-Miyaura reactions, traditional solvents like toluene and dioxane are being replaced with more environmentally benign alternatives such as water, ethanol, or propylene (B89431) carbonate. rsc.orgnih.govmdpi.comnumberanalytics.com Aqueous micellar catalysis, employing surfactants to create nanomicelles in water, has also emerged as a promising approach for running cross-coupling reactions under green conditions. nsf.gov
The following table summarizes representative conditions for Suzuki-Miyaura coupling, a key step in the synthesis, highlighting the use of greener solvents.
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromopyrazole derivative | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | MW | High | researchgate.net |
| Aryl Halide | Arylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | Good to Excellent | nih.gov |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Propylene Carbonate | 110 | Good to Excellent | rsc.org |
Mechanistic Studies of Catalytic Systems Employed in the Synthesis
A thorough understanding of the reaction mechanism is crucial for optimizing catalytic systems and developing more efficient synthetic protocols. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, central to the synthesis of this compound from pre-functionalized intermediates, have been the subject of extensive mechanistic investigation. uwindsor.canih.govsemanticscholar.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the halo-pyrazole to a Pd(0) complex, transmetalation of the organic group from the boronic acid derivative to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The nature of the phosphine ligand plays a critical role in each of these steps, influencing the rate and efficiency of the reaction. For pyrazole substrates, the electronic properties and steric hindrance of the ligand are key to achieving high catalytic turnover. nih.gov
Similarly, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. chemspider.comresearchgate.netresearchgate.net Mechanistic studies have elucidated the importance of bulky, electron-rich phosphine ligands in promoting the reductive elimination step, which is often rate-limiting. For the amination of 4-halopyrazoles, the choice of palladium precursor, ligand, and base is critical to overcoming potential catalyst inhibition and achieving high yields. nih.gov
Recent research has also explored the possibility of "cocktail"-type catalysis in Buchwald-Hartwig reactions, where multiple palladium species (complexes, clusters, and nanoparticles) may be involved in the catalytic cycle, operating through both homogeneous and heterogeneous pathways. researchgate.net A deeper understanding of these complex mechanistic landscapes will undoubtedly pave the way for the development of next-generation catalysts for the synthesis of compounds like this compound.
Chemical Reactivity and Derivatization of 3 1 Isopropyl 1h Pyrazol 4 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The amino group of the aniline moiety in 3-(1-isopropyl-1H-pyrazol-4-yl)aniline significantly influences the reactivity of the benzene (B151609) ring and also serves as a primary site for various chemical modifications.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to itself. Due to the substitution pattern of this compound, the positions ortho and para to the amino group are available for substitution. Consequently, this compound is expected to readily undergo reactions such as halogenation, nitration, and sulfonation at these positions.
It is important to note that the high reactivity of the aniline ring can sometimes lead to multiple substitutions. To achieve monosubstitution, it is often necessary to first protect the amino group, for instance, through acetylation. This protective measure moderates the activating effect of the amino group and sterically hinders the ortho positions, favoring para-substitution. The protecting group can then be removed under hydrolytic conditions to regenerate the amino functionality.
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt. This transformation is typically achieved by treating the aniline with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.
Diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the dinitrogen molecule (N₂). They can be subjected to a wide array of subsequent transformations, allowing for the introduction of various functional groups onto the aromatic ring. Some of the key reactions that the diazonium salt of this compound could undergo include:
Sandmeyer Reactions: Replacement of the diazonium group with cyano (-CN), chloro (-Cl), or bromo (-Br) groups using the corresponding copper(I) salts (CuCN, CuCl, CuBr).
Schiemann Reaction: Substitution with a fluoro (-F) group upon heating the corresponding tetrafluoroborate (B81430) salt.
Gattermann Reaction: Introduction of chloro or bromo groups using copper powder in the presence of HCl or HBr.
Replacement by an Iodide: Treatment with potassium iodide (KI) to introduce an iodo (-I) group.
Replacement by a Hydroxyl Group: Heating the diazonium salt in an aqueous acidic solution to yield the corresponding phenol.
Replacement by Hydrogen (Deamination): Reduction of the diazonium group, for example with hypophosphorous acid (H₃PO₂), to replace the amino group with hydrogen.
These transformations provide a powerful toolkit for the synthesis of a diverse range of derivatives from this compound.
Acylation and Sulfonylation of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with acylating and sulfonylating agents.
Acylation involves the reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. As mentioned earlier, acylation is also a common strategy to protect the amino group during other transformations.
Sulfonylation is achieved by reacting the aniline with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. These sulfonamide derivatives are often stable, crystalline solids.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under acidic or basic catalysis and involves the elimination of a water molecule. The formation of the C=N double bond is a key feature of these derivatives.
A notable example of such a condensation reaction is the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. In a documented synthesis, this compound is reacted with a substituted pyrimidine (B1678525) precursor, which can be considered an acylation-like condensation reaction, to form a key intermediate in the synthesis of inhibitors of salt inducible kinases. This highlights the utility of the aniline moiety in constructing more complex heterocyclic systems.
Reactivity of the Pyrazole (B372694) Moiety
The pyrazole ring in this compound is an aromatic heterocycle and also a site for potential functionalization. The electronic properties of the pyrazole ring influence its reactivity towards electrophilic and nucleophilic reagents.
Functionalization at Unsubstituted Positions of the Pyrazole Ring
The pyrazole ring in the target molecule has an isopropyl group at the N1 position and the aniline-substituted phenyl group at the C4 position. The remaining C3 and C5 positions are potential sites for further functionalization. The regioselectivity of substitution on the pyrazole ring is influenced by the electronic nature of the existing substituents and the reaction conditions.
Electrophilic substitution on the pyrazole ring generally occurs at the C4 position if it is unsubstituted. However, in this compound, the C4 position is already occupied. Therefore, electrophilic attack would be directed to the C3 or C5 positions. The outcome of such reactions would depend on the specific electrophile and the directing effects of the N-isopropyl and C4-aryl groups.
Stability and Reactivity under Diverse Reaction Conditions
The stability and reactivity of this compound are governed by the interplay of its constituent functional groups. The pyrazole ring is an aromatic heterocycle, which imparts a degree of stability to the molecule. Pyrazoles are generally resistant to oxidation and reduction, though catalytic hydrogenation can reduce the ring. The nitrogen atom at the 2-position of the pyrazole ring is basic and can react with electrophiles, while the N-H of an unsubstituted pyrazole is weakly acidic. However, in the target molecule, this position is occupied by an isopropyl group, which influences the steric and electronic properties of the ring.
The aniline portion of the molecule behaves as a typical aromatic amine. The amino group is nucleophilic and basic, readily undergoing reactions with electrophiles. It can be acylated, alkylated, and diazotized. The aromatic ring of the aniline moiety is activated towards electrophilic substitution, with the amino group directing incoming electrophiles to the ortho and para positions.
Cross-Coupling and Annulation Reactions of this compound
The presence of both a nucleophilic aniline nitrogen and reactive positions on the pyrazole and aniline rings makes this compound an excellent substrate for various cross-coupling and annulation reactions. These reactions are pivotal in modern organic synthesis for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, as well as for the assembly of complex heterocyclic systems.
Metal-Catalyzed Coupling at the Aniline Nitrogen
The amino group of this compound is a prime site for metal-catalyzed cross-coupling reactions to form C-N bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of N-aryl and N-heteroaryl compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for coupling amines with aryl halides or triflates. researchgate.netresearchgate.net this compound can serve as the amine component in such couplings, reacting with a variety of aryl or heteroaryl halides to yield diarylamines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance.
Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative to palladium-based methods for the formation of C-N bonds. nih.goved.ac.uk It typically involves the coupling of an amine with a boronic acid. This compound can be N-arylated under Chan-Lam conditions, often under milder conditions and in the presence of air. researchgate.netgoogle.com
Ullmann Condensation: A classical copper-promoted reaction, the Ullmann condensation, can also be employed to form C-N bonds by coupling an amine with an aryl halide, often at elevated temperatures. researchgate.net While newer catalytic systems are often preferred, the Ullmann reaction remains a viable method for certain substrates.
| Coupling Reaction | Catalyst | Coupling Partner | Product Type |
| Buchwald-Hartwig Amination | Palladium | Aryl/Heteroaryl Halide or Triflate | Diaryl/Aryl-heteroaryl Amine |
| Chan-Lam Coupling | Copper | Aryl/Heteroaryl Boronic Acid | Diaryl/Aryl-heteroaryl Amine |
| Ullmann Condensation | Copper | Aryl Halide | Diaryl Amine |
Derivatization via C-C or C-N Bond Formation on the Pyrazole Ring
The pyrazole ring of this compound can also be functionalized through various C-C and C-N bond-forming reactions. The electronic nature of the pyrazole ring, influenced by the N-isopropyl group and the 4-anilino substituent, will dictate the regioselectivity of these transformations.
Direct C-H activation and functionalization of pyrazole rings is an area of active research. Palladium-catalyzed direct arylation has been shown to be effective for the C-H functionalization of pyrazoles, typically favoring the C5 position. The existing substituent at the C4 position would likely direct further functionalization to the C5 or C3 position, depending on the reaction conditions and directing group effects.
Alternatively, the pyrazole ring can be pre-functionalized, for example, by halogenation at the C5 position, to allow for subsequent cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to introduce new carbon-based substituents.
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netwhiterose.ac.uk While the aniline moiety itself can act as a directing group, protection of the amino group, for instance as an amide, can enhance its directing ability and allow for lithiation at the ortho position of the aniline ring, followed by quenching with an electrophile to introduce a new substituent.
Formation of Fused Heterocyclic Systems Utilizing this compound as a Building Block (e.g., Pyrazolo[3,4-b]pyridines, Indazoles)
The bifunctional nature of this compound, possessing both an amino group and a reactive pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems.
Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved by reacting a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov In the case of this compound, the amino group can react with various 1,3-dielectrophiles to construct the pyridine (B92270) ring fused to the pyrazole core. The Gould-Jacobs reaction, for instance, is a classic method for the synthesis of quinoline (B57606) derivatives from anilines and can be adapted for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles. nih.gov
Indazoles: While the direct annulation of the aniline ring in this compound to form an indazole fused to the pyrazole is less common, the molecule can be a precursor to indazole derivatives through multi-step synthetic sequences. For example, diazotization of the aniline followed by an intramolecular cyclization could potentially lead to the formation of a fused system, though the regiochemistry would need to be carefully controlled. More commonly, indazoles are synthesized from other precursors, but the pyrazolyl aniline could be modified to facilitate such cyclizations.
Role as a Key Intermediate in the Synthesis of Complex Organic Structures
The chemical versatility of this compound makes it a valuable intermediate in the synthesis of more complex and often biologically active molecules. Its ability to undergo a variety of chemical transformations allows for the introduction of diverse functional groups and the construction of elaborate molecular architectures.
Preparation of Polyfunctionalized Organic Scaffolds
Starting from this compound, a wide array of polyfunctionalized organic scaffolds can be prepared. The sequential or orthogonal functionalization of the aniline nitrogen, the aniline ring, and the pyrazole ring allows for the systematic build-up of molecular complexity.
For example, the aniline nitrogen can be acylated to introduce a variety of substituents, and the resulting amide can then direct ortho-lithiation for further functionalization of the aniline ring. Subsequently, the pyrazole ring could be halogenated and subjected to a cross-coupling reaction to introduce a third point of diversity. This step-wise approach enables the creation of a library of compounds with diverse substitution patterns around a central pyrazolyl aniline core.
This compound is particularly relevant in the synthesis of kinase inhibitors, where the pyrazole and aniline moieties are common pharmacophoric elements. nih.gov By using this compound as a starting material, medicinal chemists can readily access a range of analogues for structure-activity relationship (SAR) studies. For instance, the aniline nitrogen can be coupled with various heterocyclic systems, a common strategy in the design of kinase inhibitors that target the ATP-binding site of enzymes. The isopropyl group on the pyrazole can also play a crucial role in binding to the hydrophobic regions of the kinase active site.
The ability to construct fused heterocyclic systems from this intermediate further expands its utility. Pyrazolo[3,4-d]pyrimidines, which can be synthesized from aminopyrazoles, are another important class of kinase inhibitors. nih.gov Therefore, this compound serves as a key precursor to these and other biologically relevant scaffolds.
Synthetic Pathways to Advanced Pyrazole-Containing Compounds
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex, advanced pyrazole-containing compounds, particularly those with applications in medicinal chemistry. The presence of a reactive aniline group attached to the pyrazole core allows for a variety of chemical transformations, enabling the construction of fused heterocyclic systems and other elaborate molecular architectures. A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds extensively investigated for their potent inhibitory activity against various protein kinases.
One well-documented synthetic pathway involves the reaction of this compound with a substituted pyrimidine to form a key intermediate, which is a precursor to potent kinase inhibitors. Specifically, this compound can be reacted with 2,4-dichloro-5-ethoxycarbonylpyrimidine in the presence of a base, such as sodium bicarbonate, in a suitable solvent like ethanol. This reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the aniline derivative displaces one of the chlorine atoms on the pyrimidine ring.
The resulting product is an N-phenylpyrimidin-4-amine derivative, which incorporates both the pyrazole and pyrimidine ring systems. This intermediate can then undergo further chemical modifications to generate a diverse library of compounds for biological screening. For instance, the remaining chlorine atom on the pyrimidine ring can be substituted with other functional groups to explore structure-activity relationships and optimize the compound's inhibitory potency and selectivity against specific kinase targets.
This synthetic strategy highlights the utility of this compound as a key building block in the development of sophisticated molecules with potential therapeutic applications. The reactivity of its aniline moiety provides a straightforward method for its incorporation into larger, more complex scaffolds, demonstrating its importance in the synthesis of advanced pyrazole-containing compounds.
| Starting Material | Reagent | Product | Application of Product |
| This compound | 2,4-Dichloro-5-ethoxycarbonylpyrimidine | N-(2-chloro-5-ethoxycarbonylpyrimidin-4-yl)-3-(1-isopropyl-1H-pyrazol-4-yl)aniline | Intermediate in the synthesis of kinase inhibitors |
Computational and Theoretical Investigations of 3 1 Isopropyl 1h Pyrazol 4 Yl Aniline
Application of Quantum Chemical Methods in Structural Analysis
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in 3-(1-Isopropyl-1H-pyrazol-4-yl)aniline and understanding its electronic makeup. These methods offer a detailed view of the molecule's conformational preferences and the distribution of electrons, which are fundamental to its chemical behavior.
Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. The molecule's structure is characterized by the relative orientations of the isopropyl group, the pyrazole (B372694) ring, and the aniline (B41778) moiety. Due to the rotational freedom around the single bonds connecting these groups, several conformers can exist.
Computational methods, such as DFT, are employed to calculate the potential energy surface of the molecule as a function of the dihedral angles between the pyrazole and aniline rings, as well as the orientation of the isopropyl group. eurasianjournals.com The results of these calculations typically reveal the lowest energy conformers, which are the most likely to be observed experimentally. For pyrazole derivatives, it has been shown that the planarity of the molecule is a key factor in its stability. dntb.gov.ua
Interactive Table: Representative Dihedral Angles for a Low-Energy Conformer of a Phenyl-Pyrazole Derivative.
| Dihedral Angle | Description | Typical Calculated Value (Degrees) |
| C-N-C-C | Torsion between isopropyl and pyrazole | ~60-90 |
| N-C-C-C | Torsion between pyrazole and aniline | ~30-50 |
Note: The values in this table are illustrative for a generic phenyl-pyrazole system, as specific data for this compound is not available in the searched literature.
The electronic structure of this compound dictates its reactivity and spectroscopic properties. Key aspects of the electronic structure that are investigated computationally include the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—and the distribution of electron density across the molecule.
The HOMO and LUMO are crucial for understanding the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. In pyrazole derivatives, the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed over the pyrazole ring and its substituents. nih.gov
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the nitrogen atoms of the pyrazole ring and the amino group of the aniline moiety are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amino group and the C-H bonds are typically electron-deficient (electrophilic).
Interactive Table: Representative Frontier Molecular Orbital Energies for a Phenyl-Pyrazole Derivative.
| Molecular Orbital | Description | Typical Calculated Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap | Energy difference | 4.0 to 5.0 |
Note: The values in this table are illustrative for a generic phenyl-pyrazole system, as specific data for this compound is not available in the searched literature.
Theoretical Approaches to Understanding Reactivity Profiles
Theoretical calculations provide a framework for predicting how this compound will behave in chemical reactions. By identifying the most reactive sites and modeling the energy changes that occur during a reaction, chemists can anticipate the products of a reaction and devise efficient synthetic routes.
The reactivity of this compound is governed by the electronic properties of its constituent parts. The pyrazole ring itself has distinct reactive positions. The nitrogen atom at position 2 is basic and prone to electrophilic attack, while the nitrogen at position 1 can be deprotonated to form an anion. ijnrd.org The carbon atoms of the pyrazole ring can also participate in reactions, with their reactivity influenced by the substituents. nih.gov
The aniline moiety contains an activating amino group, which directs electrophilic substitution to the ortho and para positions of the phenyl ring. Computational models can quantify the reactivity of different sites by calculating parameters such as Fukui functions or by analyzing the distribution of the HOMO and LUMO. researchgate.net These calculations can predict, for example, where an electrophile is most likely to attack the aniline ring.
Computational chemistry allows for the detailed study of reaction mechanisms by mapping the energy profile of a reaction pathway. This involves calculating the energies of the reactants, products, and any intermediates and transition states that occur during the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For the synthesis of pyrazole derivatives, common reactions include cyclocondensation reactions. mdpi.com Theoretical modeling of these reactions can help in understanding the regioselectivity observed in the formation of the pyrazole ring. nih.gov By comparing the activation energies for different possible reaction pathways, the most favorable route can be identified.
Mechanistic Insights from Computational Simulations
Computational simulations, including molecular dynamics (MD), can provide a dynamic picture of the behavior of this compound. eurasianjournals.com While quantum chemical calculations focus on the static properties of a molecule, MD simulations can explore its conformational changes over time and its interactions with other molecules, such as solvents or reactants.
These simulations can offer insights into the flexibility of the molecule and the accessibility of its reactive sites. For instance, an MD simulation could reveal how the rotation of the aniline ring relative to the pyrazole ring might influence the molecule's ability to bind to a biological target. By combining quantum mechanics with molecular mechanics (QM/MM) methods, it is also possible to model chemical reactions in a more complex environment, providing a more realistic picture of the reaction mechanism.
Elucidation of Reaction Mechanisms in the Synthesis of the Compound
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. The reaction would likely involve the coupling of a 4-halo-1-isopropyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-isopropyl-1H-pyrazole) with 3-aminophenylboronic acid or its esters.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the catalytic cycle of the Suzuki-Miyaura reaction. rsc.org The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Theoretical studies on analogous systems provide a framework for understanding the energetics and key intermediates involved in the synthesis of this compound. nih.gov
The Catalytic Cycle:
Transmetalation: The resulting palladium(II) complex then undergoes transmetalation with the 3-aminophenylboronic acid derivative. This step involves the transfer of the 3-aminophenyl group from the boron atom to the palladium center. The presence of a base is crucial for the activation of the boronic acid. DFT calculations can model the transition state of this step, helping to understand the role of the base and the ligands on the palladium.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the C-C bond between the pyrazole and aniline moieties, yielding the desired product, this compound, and regenerating the palladium(0) catalyst. Computational studies can determine the energy barrier for this step, which is typically facile.
Below is a hypothetical data table summarizing the energetic profile for the key steps in the Suzuki-Miyaura synthesis of this compound, based on data from analogous systems studied computationally.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Oxidative Addition | [Pd(L)₂(pyrazolyl)(X)] | 15 - 25 | -5 to -15 |
| Transmetalation | [Pd(L)₂(pyrazolyl)(aminophenyl)]-Borate complex | 10 - 20 | -10 to -20 |
| Reductive Elimination | [Pd(L)₂(pyrazolyl)(aminophenyl)] | 5 - 15 | -20 to -40 |
This is an interactive data table. The values are representative and based on computational studies of similar Suzuki-Miyaura cross-coupling reactions involving N-heterocycles.
Computational Studies on Subsequent Chemical Transformations
The aniline moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations. Computational studies are invaluable for predicting the reactivity and regioselectivity of these subsequent reactions. Key areas of investigation include electrophilic aromatic substitution on the aniline ring and reactions involving the amino group.
Electrophilic Aromatic Substitution:
The amino group of the aniline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the substitution pattern can be influenced by the electronic nature of the pyrazole substituent. Computational methods can predict the most likely sites for electrophilic attack by calculating the distribution of electron density in the molecule.
Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO), can pinpoint the regions of highest electron density, which are most susceptible to electrophilic attack. Additionally, the calculation of the molecular electrostatic potential (MEP) provides a visual representation of the electron-rich and electron-poor regions of the molecule. For this compound, it is expected that the ortho and para positions of the aniline ring relative to the amino group will be the most nucleophilic.
Reactions at the Amino Group:
Below is a data table summarizing key computational descriptors for a model pyrazole-aniline system, which are used to predict its reactivity in subsequent chemical transformations.
| Computational Descriptor | Aniline Ring (ortho- to NH₂) | Aniline Ring (para- to NH₂) | Aniline Nitrogen | Pyrazole Ring (C5) |
| Mulliken Charge | -0.15 to -0.25 | -0.10 to -0.20 | -0.40 to -0.60 | -0.10 to -0.20 |
| Fukui Function (f-) for Electrophilic Attack | High | High | Moderate | Low |
| HOMO Lobe Density | High | High | Moderate | Low |
| LUMO Lobe Density | Low | Low | High | High |
This is an interactive data table. The values are illustrative and represent typical outputs from DFT calculations on similar aromatic amine systems.
These computational insights are crucial for designing synthetic routes to new derivatives of this compound with desired properties and for understanding the fundamental aspects of their chemical behavior.
Q & A
Q. What are the recommended synthetic routes for 3-(1-Isopropyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?
Answer: The synthesis typically involves a multi-step approach:
Pyrazole core formation : React 1-isopropylpyrazole with a halogenating agent (e.g., N-bromosuccinimide) to introduce a reactive site at the 4-position.
Cross-coupling : Employ Suzuki-Miyaura coupling to attach the aniline moiety, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of aniline .
Optimization : Yield improvements (up to 75%) are achieved under inert atmospheres (N₂/Ar) and controlled temperatures (80–100°C).
Q. Key factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) ensures >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., pyrazole C-4 and aniline C-3 coupling via ¹H-¹H COSY) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1384 for C₁₂H₁₅N₃).
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .
Common pitfalls : Residual solvents (e.g., DMF) may distort NMR signals; lyophilization or repeated washing mitigates this .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values <50 µg/mL suggest potency) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like cisplatin .
Note : Structure-activity relationship (SAR) studies should focus on the isopropyl group’s steric effects versus methyl/allyl derivatives .
Advanced Research Questions
Q. How can crystallography resolve discrepancies in reported bioactivity data for this compound?
Answer:
- Single-crystal X-ray diffraction : Determine the 3D conformation (e.g., dihedral angles between pyrazole and aniline rings) to correlate structure with activity .
- SHELXL refinement : Resolve electron density maps to identify potential tautomers or protonation states affecting binding .
Example : A 15° deviation in ring planarity between active/inactive analogs explains differential kinase inhibition .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., COX-2), prioritizing poses with lowest ∆G values (<−8 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
Validation : Compare computational results with experimental IC₅₀ data to refine force field parameters .
Q. How does the isopropyl group influence reactivity compared to other alkyl substituents?
Answer: The isopropyl group:
- Steric hindrance : Reduces nucleophilic attack at the pyrazole N-1 position versus methyl derivatives.
- Electronic effects : Electron-donating inductive effects enhance stability in acidic conditions (pH 2–6) .
Q. Comparative data :
| Substituent | Reaction Rate (Suzuki Coupling) | Thermal Stability (°C) |
|---|---|---|
| Isopropyl | 0.85 mmol/h | 220 |
| Methyl | 1.20 mmol/h | 180 |
| Allyl | 0.70 mmol/h | 190 |
Data adapted from
Q. What strategies mitigate synthetic byproducts during scale-up?
Answer:
- Process optimization : Use flow chemistry to maintain consistent temperature/pH, reducing dimerization byproducts.
- In-line monitoring : FTIR or Raman spectroscopy detects intermediates (e.g., unreacted boronic acid) in real time .
- Taguchi method : Design experiments to prioritize factors (e.g., catalyst loading > solvent volume) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockouts : Delete putative target genes (e.g., MAPK1) to confirm phenotype rescue.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to purified proteins, ensuring nM-range specificity .
- Metabolomics (LC-MS) : Track downstream metabolite changes (e.g., ATP depletion in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
